4-(1,1-dioxothiazinan-2-yl)-2,6-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-(1,1-dioxothiazinan-2-yl)-2,6-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a dioxothiazinane ring, a dimethylbenzene core, and an oxolan-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxothiazinan-2-yl)-2,6-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the dioxothiazinane ring, followed by the introduction of the dimethylbenzene core and the oxolan-2-ylmethyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and recycling of solvents.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxothiazinan-2-yl)-2,6-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxothiazinan-2-yl)-2,6-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways. The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Dapsone: A sulfone with antimicrobial and anti-inflammatory properties.
Uniqueness
4-(1,1-dioxothiazinan-2-yl)-2,6-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to its complex structure, which may confer specific chemical and biological properties not found in simpler sulfonamides
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-2,6-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-13-10-15(19-7-3-4-9-25(19,20)21)11-14(2)17(13)26(22,23)18-12-16-6-5-8-24-16/h10-11,16,18H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPGNNNSVFCGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCC2CCCO2)C)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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